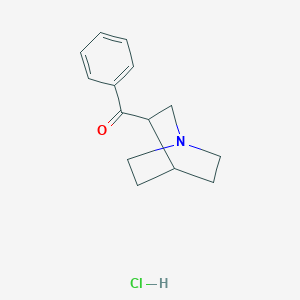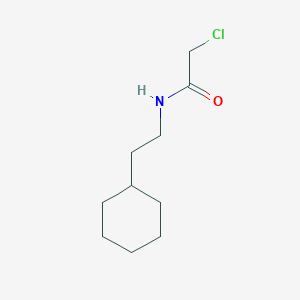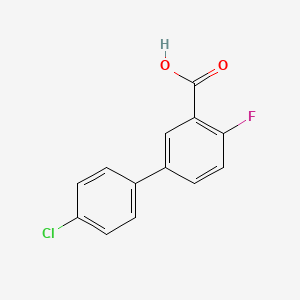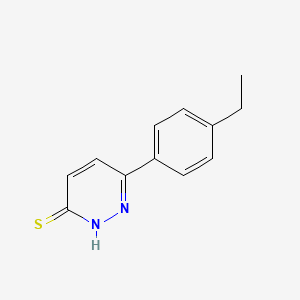
Phenyl(quinuclidin-3-yl)methanone hydrochloride
描述
Phenyl(quinuclidin-3-yl)methanone hydrochloride, also known as 3-phenyl-3-(quinuclidin-3-yl)propan-1-one hydrochloride or 3-PPP, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a white crystalline powder that is soluble in water and organic solvents. It has been found to have a range of interesting properties that make it useful for a variety of research purposes.
作用机制
The mechanism of action of Phenyl(quinuclidin-3-yl)methanone hydrochloride is not fully understood. However, it is known to act as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have a range of effects on the brain.
Biochemical and physiological effects:
Phenyl(quinuclidin-3-yl)methanone hydrochloride has a range of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to a range of effects such as increased motivation, pleasure, and reward. It has also been found to have analgesic and anticonvulsant properties, which make it useful for treating pain and seizures.
实验室实验的优点和局限性
Phenyl(quinuclidin-3-yl)methanone hydrochloride has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in the brain. It also has analgesic and anticonvulsant properties, which make it useful for studying pain and seizures. However, it also has several limitations. It is a controlled substance, which means that it is subject to strict regulations. It can also be difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for research on Phenyl(quinuclidin-3-yl)methanone hydrochloride. One area of research could be to study its potential as a treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. Phenyl(quinuclidin-3-yl)methanone hydrochloride could potentially be used to increase dopamine levels in the brain and alleviate the symptoms of Parkinson's disease. Another area of research could be to study its potential as a treatment for addiction. Phenyl(quinuclidin-3-yl)methanone hydrochloride has been found to increase dopamine levels in the brain, which could potentially reduce the cravings associated with addiction. Overall, Phenyl(quinuclidin-3-yl)methanone hydrochloride is a promising compound that has a range of potential applications in scientific research.
科学研究应用
Phenyl(quinuclidin-3-yl)methanone hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful for a variety of research purposes. For example, it has been found to be a potent inhibitor of dopamine uptake, which makes it useful for studying the role of dopamine in the brain. It has also been found to have analgesic and anticonvulsant properties, which make it useful for studying pain and seizures.
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOHQWUGRNGMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(quinuclidin-3-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)



![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)

![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)